molecular formula C27H37F3N2O4 B11069498 4-tert-butylcyclohexyl 5-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-oxopentanoate CAS No. 889945-04-4

4-tert-butylcyclohexyl 5-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-oxopentanoate

Cat. No.: B11069498
CAS No.: 889945-04-4
M. Wt: 510.6 g/mol
InChI Key: DPNLJMJQTMZLMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butylcyclohexyl 5-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-oxopentanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexyl group, an indole moiety, and a pentanoate ester, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butylcyclohexyl 5-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-oxopentanoate involves multiple steps, including the formation of the cyclohexyl and indole components, followed by their coupling and esterification. Common reagents used in these reactions include tert-butylcyclohexanol, methylindole, and pentanoic acid derivatives. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-tert-butylcyclohexyl 5-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the indole moiety using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-tert-butylcyclohexyl 5-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-oxopentanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butylcyclohexyl 5-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The indole moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The cyclohexyl and pentanoate groups may also contribute to the compound’s overall activity by influencing its solubility, stability, and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butylcyclohexyl 5-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-oxopentanoate is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

889945-04-4

Molecular Formula

C27H37F3N2O4

Molecular Weight

510.6 g/mol

IUPAC Name

(4-tert-butylcyclohexyl) 5-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethylamino]-5-oxopentanoate

InChI

InChI=1S/C27H37F3N2O4/c1-17-21(22-16-20(36-27(28,29)30)12-13-23(22)32-17)14-15-31-24(33)6-5-7-25(34)35-19-10-8-18(9-11-19)26(2,3)4/h12-13,16,18-19,32H,5-11,14-15H2,1-4H3,(H,31,33)

InChI Key

DPNLJMJQTMZLMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNC(=O)CCCC(=O)OC3CCC(CC3)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.